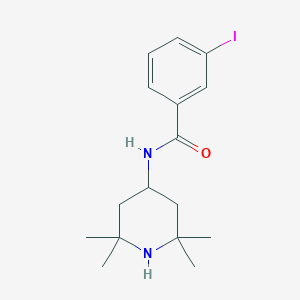![molecular formula C17H15ClN4OS B5964911 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5964911.png)
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea” is a compound that belongs to the class of 1,3,4-thiadiazole derivatives . This class of compounds is known for their wide range of biological activities, including antiviral, antifungal, and herbicidal properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. Starting from 4-chlorobenzoic acid, a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various techniques such as 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction . The crystal structure was found to be stabilized by strong intramolecular hydrogen bonding interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution .科学研究应用
Agricultural Chemistry: Aphid Control Agent
The compound has demonstrated significant aphicidal activity against pests like Sitobion miscanthi and Schizaphis graminum. Its structure, featuring a benzene ring and a thiadiazol ring, contributes to its effectiveness in pest control. The presence of a 4-chlorobenzyl group enhances its lethality against aphids, making it a potential candidate for developing new insecticides .
Antifungal Applications
In the realm of antifungal research, this compound has shown promising results against Pythium aphanidermatum, a pathogen responsible for damping-off disease in plants. This suggests its potential use in formulating fungicides that could protect crops from various fungal diseases .
Organic Synthesis: Benzylic Modification
The benzylic position of the compound is a reactive site for various organic reactions, including free radical bromination and nucleophilic substitution. This makes it a valuable intermediate for synthesizing a range of organic molecules with potential applications in medicinal chemistry and materials science .
Pharmaceutical Research: Anticonvulsant Properties
Substituted triazine compounds, which are structurally related to the given compound, have been studied for their anticonvulsant properties. This suggests that the compound may also be explored for its potential use in treating seizure disorders .
Material Science: Crystal Engineering
The compound’s ability to form stable crystals with specific geometric configurations makes it an interesting subject for crystal engineering research. Its monoclinic crystal system and space group P2_1/c could be exploited in designing materials with desired physical properties .
Bioactive Molecule Design
The electron-withdrawing properties of certain groups within the compound’s structure are crucial for its bioactivity. This characteristic can be leveraged in the design and synthesis of novel bioactive molecules, particularly in the development of new agrochemicals and pharmaceuticals .
作用机制
Target of Action
Similar compounds have been found to exhibit significant bioactivity against various targets, including aphids and fungi .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets leading to significant bioactivity .
Result of Action
It has been found to exhibit significant aphicidal and antifungal activities .
属性
IUPAC Name |
1-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-11-2-8-14(9-3-11)19-16(23)20-17-22-21-15(24-17)10-12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSTWVPIOYXNPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5964832.png)
![N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B5964842.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)propanamide](/img/structure/B5964855.png)
![2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-6-ethoxyphenol](/img/structure/B5964858.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5964862.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methoxyphenyl)-1,5-dihydro-4H-imidazol-4-one](/img/structure/B5964870.png)
methanone](/img/structure/B5964880.png)
![6-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-pyridinecarboxamide](/img/structure/B5964887.png)
![N-(tert-butyl)-5-{1-[(3-methyl-5-isoxazolyl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5964892.png)
![2,2'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diethanol](/img/structure/B5964896.png)

![{3-(3-chlorobenzyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5964906.png)
![1-(1-azocanyl)-3-[2-methoxy-4-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B5964914.png)